molecular formula C25H19FN2O B12918865 5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-88-2

5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12918865
CAS No.: 918645-88-2
M. Wt: 382.4 g/mol
InChI Key: YTJUERQPXREQFS-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 918645-88-2) is a chemical compound with the molecular formula C25H19FN2O and a molecular weight of 382.44 g/mol . It belongs to the class of tetrahydroquinolines, which are recognized as important nitrogen heterocycles frequently found in nature and are pivotal structural motifs in a wide array of pharmacologically active compounds . The presence of the tetrahydroquinoline core makes this compound a valuable scaffold for the synthesis and exploration of novel biologically active derivatives in medicinal chemistry and drug discovery research . This product is provided with a purity of 97% and is intended for Research Use Only, strictly within laboratory settings. Specifications: - CAS Number: 918645-88-2 - Molecular Formula: C25H19FN2O - Molecular Weight: 382.44 g/mol - Purity: 97% - SMILES: O=C1N(C2=CC3=CC=CC=C3N=C2)C4=C(C(F)=CC=C4)CC1(C)C5=CC=CC=C5

Properties

CAS No.

918645-88-2

Molecular Formula

C25H19FN2O

Molecular Weight

382.4 g/mol

IUPAC Name

5-fluoro-3-methyl-3-phenyl-1-quinolin-3-yl-4H-quinolin-2-one

InChI

InChI=1S/C25H19FN2O/c1-25(18-9-3-2-4-10-18)15-20-21(26)11-7-13-23(20)28(24(25)29)19-14-17-8-5-6-12-22(17)27-16-19/h2-14,16H,15H2,1H3

InChI Key

YTJUERQPXREQFS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC=C2F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate quinoline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 5-fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one against three analogs with modifications in substitution patterns or core scaffolds.

Table 1: Structural and Functional Comparison of Biquinolinone Derivatives

Compound Name Substituents Key Differences Inferred Properties
5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one 5-F, 3-CH₃, 3-Ph Reference compound Moderate lipophilicity; potential for π-π stacking due to phenyl group
7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one 7-F, 3-CH₃ (×2) Fluorine at 7-position; dimethyl instead of methyl-phenyl Reduced steric bulk; possible lower solubility due to symmetrical methyl groups
5-[(2-chlorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one Chlorophenyl, methylbenzyl, isoquinolinone core Isoquinolinone scaffold; chlorine replaces fluorine; additional methoxy group Higher molecular weight; increased halogen-mediated hydrophobicity

Fluorine Position and Electronic Effects

The 5-fluoro substitution in the target compound contrasts with the 7-fluoro analog (Table 1). For example, the 5-fluoro derivative may exhibit stronger hydrogen-bonding capacity in the quinoline ring compared to the 7-fluoro isomer, affecting interactions with biological targets like enzymes or receptors .

Substituent Steric and Lipophilic Effects

  • The 3-methyl-3-phenyl group in the target compound introduces significant steric hindrance compared to the 3,3-dimethyl group in the 7-fluoro analog. This may reduce rotational freedom but enhance binding specificity in hydrophobic pockets .
  • The chlorophenyl-methoxy group in the dihydroisoquinolinone analog () increases molecular weight by ~50 Da compared to the target compound, likely reducing aqueous solubility but improving membrane permeability .

Biological Activity

5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a member of the biquinoline class, known for its diverse biological activities and potential applications in medicinal chemistry. This compound has attracted attention due to its unique structural characteristics and promising therapeutic properties.

PropertyValue
CAS Number 918645-88-2
Molecular Formula C25H19FN2O
Molecular Weight 382.4 g/mol
IUPAC Name 5-fluoro-3-methyl-3-phenyl-1-quinolin-3-yl-4H-quinolin-2-one
InChI Key YTJUERQPXREQFS-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of quinoline derivatives under controlled conditions. Catalysts and specific solvents are used to optimize yields and purity, making the compound suitable for both laboratory and industrial applications.

Anticancer Properties

Research indicates that 5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer).
  • Mechanism of Action : The compound appears to interact with specific molecular targets involved in cancer cell survival and proliferation pathways.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Methicillin-resistant Staphylococcus aureus0.5

The biological activity of 5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is attributed to its ability to bind to various proteins and enzymes within the cell:

  • Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may modulate receptor activity, influencing cellular signaling cascades.

Study on Anticancer Effects

In a recent study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on HepG2 cells using the MTT assay. The results showed an IC50 value of approximately 25 µM, indicating potent cytotoxicity compared to untreated controls .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties against various bacterial strains. The results demonstrated that the compound exhibited strong antibacterial activity with MIC values comparable to established antibiotics like gatifloxacin .

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